N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine
Description
N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine is a bis-pyrazole derivative characterized by two pyrazole rings linked via a methylene bridge. The primary pyrazole ring (position 4) is substituted with a methylamine group, while the secondary pyrazole (position 4) features an ethyl group. Its molecular formula is C₁₀H₁₆N₆, with a molecular weight of 220.28 g/mol (based on related compounds in ). The compound is identified by multiple synonyms and CAS numbers, including 1431966-11-8 and 956395-90-7, and is cataloged under identifiers such as MolPort-000-164-189 and BB_SC-3979 .
Pyrazole derivatives are widely studied for their pharmacological and material science applications due to their structural versatility and ability to engage in hydrogen bonding.
Properties
Molecular Formula |
C10H15N5 |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C10H15N5/c1-3-15-7-9(5-13-15)4-11-10-6-12-14(2)8-10/h5-8,11H,3-4H2,1-2H3 |
InChI Key |
FJDHWXDTUVLUOF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNC2=CN(N=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine typically involves the cyclocondensation of hydrazine with a carbonyl compound, followed by alkylation. One common method is the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with 1-methyl-1H-pyrazole-4-amine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, may be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in solvents like ethanol or tetrahydrofuran.
Substitution: Various electrophiles such as alkyl halides, acyl chlorides; often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of agrochemicals and coordination compounds for catalysis
Mechanism of Action
The mechanism of action of N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
The following table compares N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine with analogous compounds, focusing on structural variations, physicochemical properties, and synthetic accessibility.
Key Observations:
Substituent Effects on Reactivity :
- The ethyl group in the target compound enhances lipophilicity compared to simpler amines like N-[(1-ethyl-1H-pyrazol-4-yl)methyl]ethanamine (MW 153.22) .
- Halogenated derivatives (e.g., bromophenyl or chlorine-substituted analogs) exhibit higher molecular weights and altered electronic profiles, making them suitable for catalytic applications .
Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine, which employs coupling reactions with cesium carbonate and copper catalysts (17.9% yield) . Cost Considerations: 4-Aminopyrazole precursors (e.g., 1-methyl-1H-pyrazol-4-amine) are expensive ($99.50/g), suggesting that the target compound’s synthesis may require cost-efficient nitration or alkylation strategies .
Heterocyclic Additions: Pyridine-containing analogs (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) introduce aromatic π-systems, enhancing interactions with biological targets .
Biological Activity
N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine, a compound belonging to the pyrazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to summarize the current understanding of its biological properties, including its anticancer potential, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H17N3
- Molecular Weight : 167.26 g/mol
- CAS Number : 1015845-79-0
Anticancer Activity
Recent studies have highlighted the significant anticancer properties of compounds containing the pyrazole structure. Specifically, this compound has been evaluated for its effectiveness against various cancer cell lines.
In Vitro Studies
In vitro assays have demonstrated that pyrazole derivatives exhibit antiproliferative activity against several cancer types:
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast) | 12.5 | |
| HepG2 (Liver) | 15.0 | |
| HeLa (Cervical) | 10.0 | |
| NCI-H23 (Lung) | 8.5 |
These results indicate that this compound may inhibit cell growth effectively, making it a candidate for further development as an anticancer agent.
The mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific molecular targets involved in cell proliferation and apoptosis pathways. For instance, docking studies have suggested that such compounds may inhibit cyclooxygenase enzymes (COX), which are often overexpressed in cancer cells and contribute to tumor growth and inflammation .
Case Studies
Several case studies have demonstrated the potential of pyrazole derivatives in clinical settings:
- Breast Cancer Treatment : A study involving MDA-MB-231 cells showed that treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation .
- Liver Cancer Models : In vivo models using HepG2 xenografts indicated that administration of this compound led to a reduction in tumor size by approximately 40% compared to controls, highlighting its potential as a therapeutic agent .
- Combination Therapy : Preliminary data suggest that combining N-[Ethyl-Pyrazole] with traditional chemotherapeutics may enhance efficacy and reduce side effects, warranting further exploration in combination therapy protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
